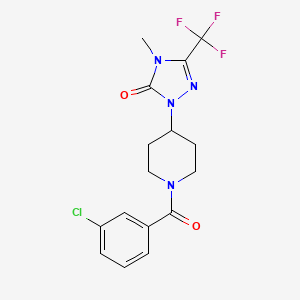

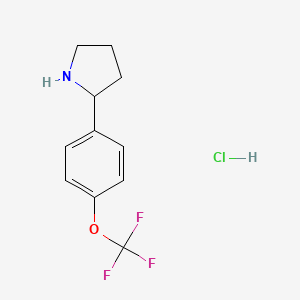

![molecular formula C16H12ClNO3S B2733400 Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate CAS No. 380348-15-2](/img/structure/B2733400.png)

Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate” is a compound that belongs to the class of benzothiazoles . Benzothiazoles have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . They have been used in the design and development of new compounds for various therapeutic applications .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves coupling reactions . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be complex and varies depending on the specific substituents attached to the benzothiazole ring . Molecular docking studies have shown that these compounds can exhibit good binding interactions with certain receptors, suggesting their potential as drug candidates .

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions. For instance, they have been found to exhibit potent inhibitory activities against certain enzymes . The specific reactions and their outcomes can depend on the particular structure and substituents of the benzothiazole derivative.

Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by their specific structure and substituents . Parameters for Lipinski’s rule of 5, which are often linked to the pharmacokinetic and metabolic behaviors of a compound in the body, have been calculated for some benzothiazole derivatives .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including those with a benzo[d]thiazol-2-ylmethyl structure, have been found to exhibit antioxidant activity . These compounds can act as free radical scavengers, helping to protect cells from oxidative stress .

Anti-inflammatory Activity

Compounds with a benzo[d]thiazol-2-ylmethyl structure have been synthesized and evaluated for their anti-inflammatory properties . In particular, derivatives with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties have shown significant COX-1 and COX-2 inhibition .

Antimicrobial Activity

Thiazoles, including benzo[d]thiazol-2-ylmethyl derivatives, have been found to have antimicrobial properties . They can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs .

Antiviral Activity

Thiazole derivatives have also been found to exhibit antiviral activity . They can inhibit the replication of certain viruses, offering potential for the development of new antiviral therapies .

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to exhibit antitumor or cytotoxic activity . They can inhibit the growth of certain cancer cells, making them potential candidates for the development of new anticancer drugs .

Neuroprotective Activity

Thiazole derivatives have been found to exhibit neuroprotective activity . They can protect neurons from damage, offering potential for the treatment of neurodegenerative diseases .

Anticonvulsant Activity

Thiazole derivatives have been evaluated for their anticonvulsant activities . Certain derivatives have shown promising results, indicating their potential use in the treatment of epilepsy .

Quorum Sensing Inhibitors

Some benzo[d]thiazole derivatives have been found to inhibit quorum sensing . Quorum sensing is a system of stimulus and response correlated to population density in bacteria. Inhibitors of this system can prevent bacteria from coordinating certain behaviors, including the formation of biofilms .

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on their specific structure and the biological target. Some benzothiazole derivatives have been found to inhibit quorum sensing in bacteria, a process that bacteria use for cell-cell communication and to coordinate behaviors such as biofilm formation and virulence production .

Future Directions

Benzothiazole derivatives represent a promising class of compounds for the development of new drugs. Future research could focus on designing and synthesizing new benzothiazole derivatives with improved pharmacological profiles, as well as further investigating their mechanisms of action and potential therapeutic applications .

properties

IUPAC Name |

1,3-benzothiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO3S/c17-11-5-7-12(8-6-11)20-10-16(19)21-9-15-18-13-3-1-2-4-14(13)22-15/h1-8H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTNJGFJJIYZBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)COC(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

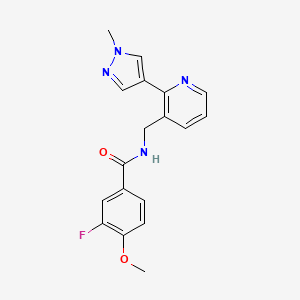

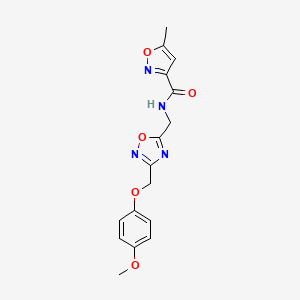

![Ethyl 5-(1-(methylsulfonyl)piperidine-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2733318.png)

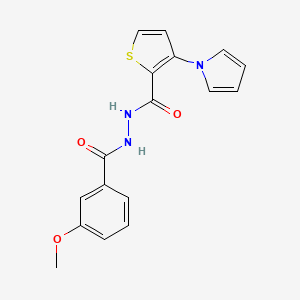

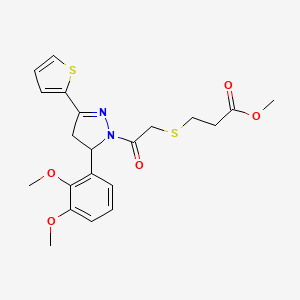

![N-(3-Chlorophenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2733321.png)

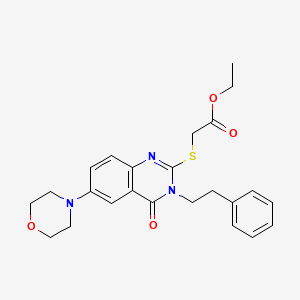

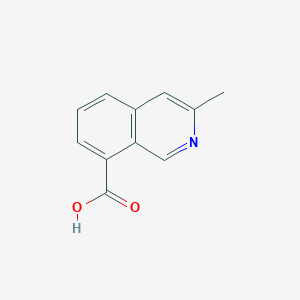

![6-Chloro-N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2733323.png)

![3-(4-Chlorophenyl)-7-(4-cyclopentylpiperazin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2733329.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2733333.png)

![5-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiophene-2-carboxamide](/img/structure/B2733334.png)